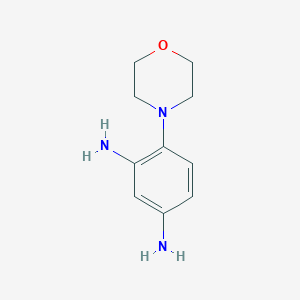

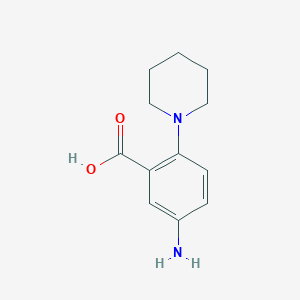

N-(4-氨基-2-甲基苯基)-2-(4-甲基哌啶-1-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(4-Amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide and related compounds often involves multi-step reactions, including N-chloroacetylation and N-alkylation processes. These synthetic routes are designed to introduce specific functional groups into the molecule, thereby enabling the formation of the desired acetamide derivatives. The synthetic methodologies are characterized by their ability to yield complex molecules with high specificity and under controlled reaction conditions (Yang Jing, 2010).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various spectroscopic techniques such as 1H NMR, IR, and mass spectrometry. These methods provide detailed information on the molecular framework, including the arrangement of atoms and the presence of specific functional groups, essential for understanding the chemical behavior of the compound. For instance, structural characterization has been critical in the development of compounds with anticancer properties, where the molecular docking analysis offers insights into the potential efficacy of the molecules (G. Sharma et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of N-(4-Amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide derivatives is influenced by their functional groups, enabling them to undergo various chemical transformations. These compounds have been explored for their potential in biological applications, including as sigma1 receptor ligands, where their synthesis and structure-activity relationships have been thoroughly investigated. The variations in the chemical structure significantly affect their affinity and selectivity towards biological targets (Yun-Sheng Huang et al., 1998).

科学研究应用

5-HT2A受体成像探针:一项研究合成了一种与N-(4-氨基-2-甲基苯基)-2-(4-甲基哌啶-1-基)乙酰胺密切相关的化合物,作为一种有效且选择性的竞争性5-HT2A拮抗剂。该化合物在麻醉狒狒中使用正电子发射断层扫描(PET)作为5-HT2A受体成像探针进行评估,尽管由于缺乏特异性结合或示踪剂保留而未能成功应用于这种特定应用 (Prabhakaran et al., 2006)。

抗真菌活性:另一项研究合成了类似化合物的衍生物,对它们在对抗念珠菌和黑曲霉的抗真菌活性进行了测试。结果显示出显著的抗真菌活性,优于参考药物氟康唑 (Ugwu & Okoro, 2014)。

抗癌药物:另一项研究专注于合成N-(5-甲基-4-苯基噻唑-2-基)-2-(取代硫)乙酰胺,这些化合物在结构上与所讨论的化合物相关。这些化合物被用于研究它们对人类肺腺癌细胞的抗肿瘤活性,显示出显著的选择性细胞毒性 (Evren et al., 2019)。

抗癫痫药物:在一项研究中,合成了与所讨论的化合物具有结构相似性的N-(2-(苯甲酰/4-氯苯甲酰)-苯并呋喃-3-基)-2-(取代)-乙酰胺衍生物,并显示出作为抗癫痫药物的潜力。它们在小鼠最大电击诱发癫痫(MES)模型中表现出抗癫痫活性 (Shakya et al., 2016)。

合成抗疟药物:N-(2-羟基苯基)乙酰胺,一种与所讨论的化合物结构相关的中间体,已被确定为合成抗疟药物中的重要中间体。一项研究描述了通过化学选择性单乙酰化的绿色合成 (Magadum & Yadav, 2018)。

酶抑制潜力:关于含苯二氧杂环和乙酰胺基团的磺胺类化合物,类似于所讨论的化合物,显示出对酵母α-葡萄糖苷酶的显著酶抑制活性和对乙酰胆碱酯酶的弱活性 (Abbasi et al., 2019)。

安全和危害

This would involve a discussion of any known hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.

未来方向

This would involve a discussion of potential future research directions involving the compound, such as new synthesis methods, potential applications, or areas of study.

属性

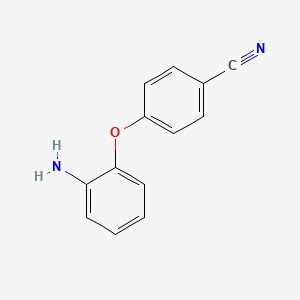

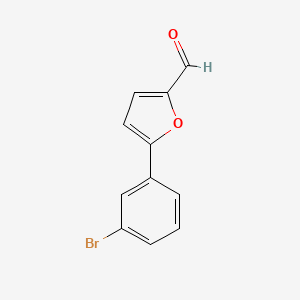

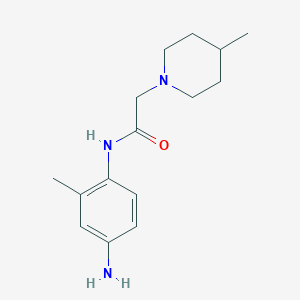

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O/c1-11-5-7-18(8-6-11)10-15(19)17-14-4-3-13(16)9-12(14)2/h3-4,9,11H,5-8,10,16H2,1-2H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXJNDJYYJHGFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357666 |

Source

|

| Record name | N-(4-Amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide | |

CAS RN |

436090-56-1 |

Source

|

| Record name | N-(4-Amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270495.png)

![5-[(Dimethylamino)methyl]-2-furoic acid](/img/structure/B1270500.png)

![3-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1270516.png)